
1-(Thiophen-2-yl)cyclopentan-1-amin
Übersicht
Beschreibung
1-(Thiophen-2-yl)cyclopentan-1-amine is an organic compound featuring a cyclopentane ring substituted with an amine group and a thiophene ring The thiophene ring, a five-membered aromatic ring containing sulfur, imparts unique chemical properties to the compound
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-2-yl)cyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Given the known pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .
Biochemische Analyse
Biochemical Properties
1-(Thiophen-2-yl)cyclopentan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The nature of these interactions often involves the binding of 1-(Thiophen-2-yl)cyclopentan-1-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Metabolic Pathways
1-(Thiophen-2-yl)cyclopentan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a key role in the oxidation of this compound, leading to the formation of metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclopentanone derivative, followed by the introduction of the thiophene ring. The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.
Industrial Production Methods: In an industrial setting, the production of 1-(Thiophen-2-yl)cyclopentan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Cyclization: Formation of the cyclopentane ring.
Thiophene Introduction: Incorporation of the thiophene ring through a substitution reaction.
Purification: Isolation and purification of the final product using techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Thiophen-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group or the thiophene ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
Methiopropamine: A thiophene-based compound with stimulant properties.
Thiophene: The parent compound, a simple aromatic ring containing sulfur.
Cyclopentylamine: A compound with a cyclopentane ring and an amine group.
Uniqueness: 1-(Thiophen-2-yl)cyclopentan-1-amine is unique due to the combination of the cyclopentane ring and the thiophene ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler analogs.
Biologische Aktivität
1-(Thiophen-2-yl)cyclopentan-1-amine is a compound of increasing interest in pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
1-(Thiophen-2-yl)cyclopentan-1-amine has the molecular formula C₉H₁₄N₁S, characterized by a cyclopentane ring with a thiophene group attached. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for laboratory applications and biological assays .
Neuropharmacology
Preliminary studies suggest that 1-(Thiophen-2-yl)cyclopentan-1-amine may interact with neurotransmitter systems, indicating potential applications in neuropharmacology. Its ability to influence neurotransmitter receptors could make it a candidate for treating neurological disorders .
Antimicrobial Activity
Research into the antimicrobial properties of compounds similar to 1-(Thiophen-2-yl)cyclopentan-1-amine indicates that derivatives containing thiophene and cyclopentane structures exhibit significant antibacterial activity, particularly against pathogens like Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies highlight that modifications in the thiophene or cyclopentane moieties can enhance or diminish antibacterial efficacy.
Study 1: Synthesis and Evaluation
A study synthesized various analogs of 1-(Thiophen-2-yl)cyclopentan-1-amine to evaluate their biological activity. The results demonstrated that certain modifications led to improved interaction with target enzymes and receptors, enhancing their pharmacological profiles. For example, compounds with additional functional groups showed increased potency against specific bacterial strains .
Study 2: Interaction with Acetylcholinesterase
In another investigation focusing on acetylcholinesterase (AChE) inhibition, compounds structurally related to 1-(Thiophen-2-yl)cyclopentan-1-amine exhibited promising results. The study utilized molecular docking techniques to assess binding affinities, suggesting potential therapeutic applications for cognitive disorders such as Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(Thiophen-2-yl)cyclopentan-1-amine, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
Compound Name | Structural Features | Notable Activity |
---|---|---|
1-(Furan-2-yl)cyclopentan-1-amine | Cyclopentane with furan group | Moderate antimicrobial activity |
1-(Thiazol-2-yl)cyclopentan-1-amine | Cyclopentane with thiazole group | Stronger antibacterial properties |
2-(Thiophen-3-yl)cyclopentan-1-amine | Cyclopentane with thiophene at different position | Altered binding profile affecting bioactivity |
The mechanisms through which 1-(Thiophen-2-yl)cyclopentan-1-amine exerts its biological effects are still under investigation. Initial findings suggest interactions with various receptors involved in neurotransmission and metabolic pathways. Further research is necessary to elucidate these mechanisms fully.
Eigenschaften
IUPAC Name |
1-thiophen-2-ylcyclopentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c10-9(5-1-2-6-9)8-4-3-7-11-8/h3-4,7H,1-2,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMATICXITUGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483659 | |
Record name | AGN-PC-0NIBV9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59397-18-1 | |
Record name | AGN-PC-0NIBV9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.